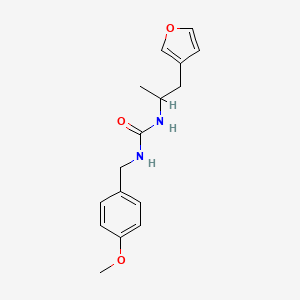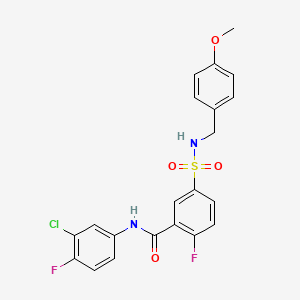
N-(3-chloro-4-fluorophenyl)-2-fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-2-fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)benzamide, also known as CFTRinh-172, is a small molecule compound that has been widely studied for its potential therapeutic applications in treating cystic fibrosis (CF). CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems, and CFTRinh-172 has been shown to improve the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is defective in CF patients.
Wirkmechanismus
N-(3-chloro-4-fluorophenyl)-2-fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)benzamide works by selectively inhibiting the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. Specifically, N-(3-chloro-4-fluorophenyl)-2-fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)benzamide binds to a specific site on the CFTR protein, known as the regulatory domain, and prevents the protein from opening and allowing chloride ions to pass through. This inhibition of CFTR function leads to increased intracellular chloride concentration and improved mucus clearance.
Biochemical and Physiological Effects
N-(3-chloro-4-fluorophenyl)-2-fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)benzamide has been shown to improve the function of the CFTR protein in CF patient cells, leading to increased chloride ion transport and improved mucus clearance. In vivo studies using animal models of CF have also shown that N-(3-chloro-4-fluorophenyl)-2-fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)benzamide can improve lung function and reduce inflammation. Additionally, N-(3-chloro-4-fluorophenyl)-2-fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)benzamide has been shown to have anti-inflammatory effects in other disease models, such as acute lung injury and acute pancreatitis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-4-fluorophenyl)-2-fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)benzamide has several advantages for lab experiments, including its small size, high potency, and specificity for CFTR inhibition. However, there are also limitations to its use, such as potential off-target effects and the need for further optimization to improve its pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for research on N-(3-chloro-4-fluorophenyl)-2-fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)benzamide, including:
1. Optimization of pharmacokinetic properties to improve its efficacy and safety in vivo.
2. Development of more potent and selective CFTR inhibitors for use in combination therapy with N-(3-chloro-4-fluorophenyl)-2-fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)benzamide.
3. Investigation of the potential anti-inflammatory effects of N-(3-chloro-4-fluorophenyl)-2-fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)benzamide in other disease models.
4. Exploration of the potential use of N-(3-chloro-4-fluorophenyl)-2-fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)benzamide in other disease indications where CFTR dysfunction is implicated.
5. Investigation of the potential use of N-(3-chloro-4-fluorophenyl)-2-fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)benzamide in combination with other therapies for CF, such as gene therapy or corrector drugs.
In conclusion, N-(3-chloro-4-fluorophenyl)-2-fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)benzamide is a small molecule compound that has shown promising results in improving the function of the CFTR protein in CF patient cells and animal models of CF. Further research is needed to optimize its pharmacokinetic properties and explore its potential use in other disease indications.
Synthesemethoden
N-(3-chloro-4-fluorophenyl)-2-fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)benzamide was first synthesized by a research group led by Dr. Alan Verkman at the University of California, San Francisco. The synthesis method involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with 4-fluoroaniline to form 4-chloro-3-nitrophenyl-4-fluoroanilide, which is then reduced to 4-chloro-3-amino-4-fluorophenylamine. This compound is then reacted with 2-fluoro-5-sulfamoylbenzoic acid, followed by N-(4-methoxybenzyl)chloride, to form N-(3-chloro-4-fluorophenyl)-2-fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)benzamide.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-fluorophenyl)-2-fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)benzamide has been extensively studied for its potential therapeutic applications in treating CF. In vitro studies have shown that N-(3-chloro-4-fluorophenyl)-2-fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)benzamide can improve the function of CFTR protein in CF patient cells, leading to increased chloride ion transport and improved mucus clearance. In vivo studies using animal models of CF have also shown promising results, with N-(3-chloro-4-fluorophenyl)-2-fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)benzamide improving lung function and reducing inflammation.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-fluoro-5-[(4-methoxyphenyl)methylsulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF2N2O4S/c1-30-15-5-2-13(3-6-15)12-25-31(28,29)16-7-9-19(23)17(11-16)21(27)26-14-4-8-20(24)18(22)10-14/h2-11,25H,12H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQVTEPXSXSZHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Ethoxyphenyl)-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)
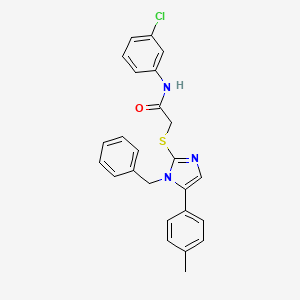

![2-{4-[1-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isobutylacetamide](/img/structure/B2447283.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acrylamide](/img/structure/B2447284.png)
![tert-butyl (1-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-yl)carbamate](/img/structure/B2447286.png)
![N-(2-chlorophenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2447287.png)
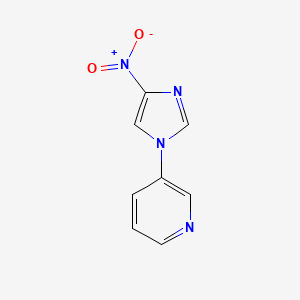
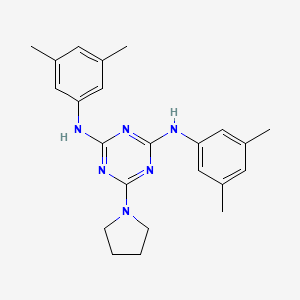
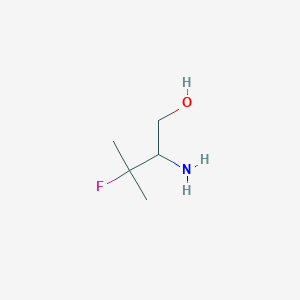

![2,5-dichloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2447296.png)
![Ethyl 3-(4-chlorophenyl)-4-oxo-5-(propanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2447299.png)
